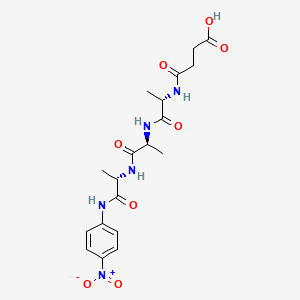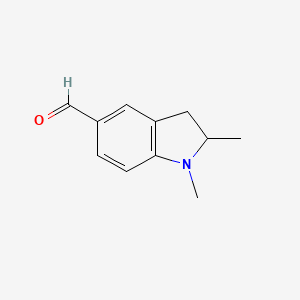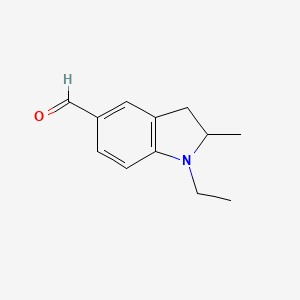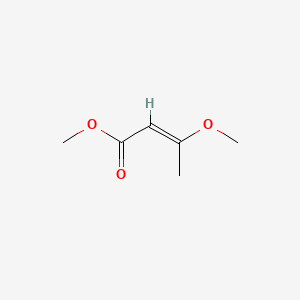
Succinyl-Ala-Ala-Ala-p-nitroanilide
Vue d'ensemble
Description
Le N-Succinyl-Ala-Ala-Ala-p-nitroanilide, communément appelé Suc-Ala-Ala-Ala-pNA, est un substrat peptidique synthétique principalement utilisé dans les dosages enzymatiques pour mesurer l'activité de l'élastase. Ce composé est un substrat colorimétrique, ce qui signifie qu'il produit un changement de couleur lorsqu'il est hydrolysé par l'élastase, qui peut être quantifié pour déterminer l'activité enzymatique .
Applications De Recherche Scientifique
Le N-Succinyl-Ala-Ala-Ala-p-nitroanilide est largement utilisé en recherche scientifique pour diverses applications:
Mécanisme d'action
Le N-Succinyl-Ala-Ala-Ala-p-nitroanilide exerce ses effets en servant de substrat à l'élastase. L'élastase se lie au peptide et hydrolyse la liaison peptidique, libérant la p-nitroaniline. La libération de la p-nitroaniline entraîne un changement de couleur qui peut être mesuré spectrophotométriquement. Ce mécanisme permet aux chercheurs de quantifier l'activité de l'élastase et d'étudier son rôle dans divers processus biologiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
N-Succinyl-Ala-Ala-Ala-p-nitroanilide exerts its effects by serving as a substrate for elastase. Elastase binds to the peptide and hydrolyzes the peptide bond, releasing p-nitroaniline. The release of p-nitroaniline results in a color change that can be measured spectrophotometrically. This mechanism allows researchers to quantify elastase activity and study its role in various biological processes .
Analyse Biochimique
Biochemical Properties
Succinyl-trialanine-4-nitroanilide plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes, particularly elastase. Elastase is a serine protease that hydrolyzes the peptide bonds in proteins, and succinyl-trialanine-4-nitroanilide is specifically designed to be cleaved by this enzyme. The interaction between succinyl-trialanine-4-nitroanilide and elastase involves the binding of the substrate to the active site of the enzyme, where the peptide bond is hydrolyzed, releasing 4-nitroaniline . This interaction is highly specific and is used to measure elastase activity in various biological samples.
Cellular Effects
Succinyl-trialanine-4-nitroanilide influences cellular processes by serving as a substrate for elastase, which is involved in the degradation of extracellular matrix proteins. The activity of elastase, measured using succinyl-trialanine-4-nitroanilide, can impact cell signaling pathways, gene expression, and cellular metabolism. For example, elevated elastase activity, indicated by increased hydrolysis of succinyl-trialanine-4-nitroanilide, has been associated with tissue damage and inflammation in hepatobiliary disorders . This suggests that succinyl-trialanine-4-nitroanilide can be used to study the effects of elastase on cellular functions and disease processes.
Molecular Mechanism
The molecular mechanism of succinyl-trialanine-4-nitroanilide involves its interaction with the active site of elastase. The enzyme recognizes the specific peptide sequence and cleaves the peptide bond, releasing 4-nitroaniline. This reaction is facilitated by the catalytic triad of elastase, which includes serine, histidine, and aspartate residues. The binding of succinyl-trialanine-4-nitroanilide to elastase induces a conformational change in the enzyme, allowing the catalytic residues to interact with the substrate and hydrolyze the peptide bond . This mechanism highlights the specificity and efficiency of elastase in cleaving succinyl-trialanine-4-nitroanilide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of succinyl-trialanine-4-nitroanilide can change over time due to factors such as stability and degradation. The stability of succinyl-trialanine-4-nitroanilide is influenced by storage conditions, including temperature and pH. Degradation of the compound can lead to a decrease in its effectiveness as a substrate for enzyme assays. Long-term studies have shown that the activity of elastase, measured using succinyl-trialanine-4-nitroanilide, can vary over time, with potential implications for the interpretation of experimental results . Therefore, it is important to consider the temporal effects when using succinyl-trialanine-4-nitroanilide in biochemical assays.
Dosage Effects in Animal Models
The effects of succinyl-trialanine-4-nitroanilide in animal models can vary with different dosages. Studies have shown that the hydrolyzing activity of elastase, measured using succinyl-trialanine-4-nitroanilide, can exhibit threshold effects, where low doses may not produce significant changes, while higher doses can lead to measurable enzyme activity . At very high doses, succinyl-trialanine-4-nitroanilide may exhibit toxic or adverse effects, potentially impacting the overall health of the animal. It is crucial to determine the optimal dosage to accurately assess the enzyme activity without causing harm to the animal.
Metabolic Pathways
Succinyl-trialanine-4-nitroanilide is involved in metabolic pathways related to proteolysis and peptide degradation. The compound interacts with enzymes such as elastase, which hydrolyzes the peptide bond, releasing 4-nitroaniline. This reaction is part of the broader metabolic process of protein catabolism, where proteins and peptides are broken down into their constituent amino acids . The activity of succinyl-trialanine-4-nitroanilide in these pathways can provide insights into the regulation of proteolytic enzymes and their role in cellular metabolism.
Transport and Distribution
The transport and distribution of succinyl-trialanine-4-nitroanilide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Studies have shown that succinyl-trialanine-4-nitroanilide can be associated with low and very low-density lipoproteins in the serum, suggesting its potential involvement in lipid transport and metabolism . The distribution of succinyl-trialanine-4-nitroanilide within tissues can impact its availability and effectiveness as a substrate for enzyme assays.
Subcellular Localization
The subcellular localization of succinyl-trialanine-4-nitroanilide is primarily associated with the plasma membrane and extracellular matrix. The compound’s activity is closely linked to the presence of elastase, which is found in these regions. The hydrolytic activity of succinyl-trialanine-4-nitroanilide has been observed in the plasma membrane of vascular muscle cells, indicating its role in extracellular matrix degradation and tissue remodeling . The localization of succinyl-trialanine-4-nitroanilide to specific subcellular compartments can influence its function and interactions with other biomolecules.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-Succinyl-Ala-Ala-Ala-p-nitroanilide implique le couplage séquentiel des acides aminés pour former la chaîne peptidique, suivi de la fixation du groupe p-nitroanilide. Le processus commence généralement par la protection des groupes amino pour empêcher les réactions secondaires indésirables. Les acides aminés protégés sont ensuite couplés à l'aide de réactifs tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour former des liaisons peptidiques. Une fois la chaîne peptidique assemblée, les groupes protecteurs sont éliminés, et le groupe p-nitroanilide est attaché .
Méthodes de production industrielle
La production industrielle du N-Succinyl-Ala-Ala-Ala-p-nitroanilide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés qui peuvent coupler efficacement les acides aminés et fixer le groupe p-nitroanilide. Le produit final est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) afin de garantir une pureté et une cohérence élevées .
Analyse Des Réactions Chimiques
Types de réactions
Le N-Succinyl-Ala-Ala-Ala-p-nitroanilide subit principalement des réactions d'hydrolyse lorsqu'il est exposé à l'élastase. L'hydrolyse de la liaison peptidique libère la p-nitroaniline, qui peut être détectée colorimétriquement .
Réactifs et conditions courants
La réaction d'hydrolyse se produit généralement dans une solution tamponnée, telle qu'un tampon HEPES à pH 7,5, contenant du chlorure de sodium et du diméthylsulfoxyde (DMSO). La réaction est effectuée à 25 °C, et la vitesse d'hydrolyse est mesurée en surveillant l'absorbance à 410 nm .
Produits principaux
Le produit principal formé par l'hydrolyse du N-Succinyl-Ala-Ala-Ala-p-nitroanilide est la p-nitroaniline, qui est un composé jaune qui peut être quantifié par spectrophotométrie .
Comparaison Avec Des Composés Similaires
Le N-Succinyl-Ala-Ala-Ala-p-nitroanilide est unique en sa spécificité pour l'élastase et son utilisation comme substrat colorimétrique. Des composés similaires incluent:
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Ce composé est utilisé comme substrat pour la chymotrypsine et d'autres protéases.
Bien que ces composés partagent des structures et des fonctions similaires, le N-Succinyl-Ala-Ala-Ala-p-nitroanilide est spécifiquement conçu pour les dosages de l'élastase, ce qui en fait un outil précieux dans la recherche et le diagnostic .
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O8/c1-10(20-15(25)8-9-16(26)27)17(28)21-11(2)18(29)22-12(3)19(30)23-13-4-6-14(7-5-13)24(31)32/h4-7,10-12H,8-9H2,1-3H3,(H,20,25)(H,21,28)(H,22,29)(H,23,30)(H,26,27)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUGADOWXGKRAE-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200317 | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52299-14-6 | |
| Record name | Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52299-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052299146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-carboxypropionyl)-L-alanyl-L-alanyl-N-(p-nitrophenyl)-L-alaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYL-L-TRIALANINE P-NITROANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MJ6NSX3KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)



![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)



![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
